molecular formula C15H19N7O3S B2658325 N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-4-sulfonamide CAS No. 2200780-07-8

N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-4-sulfonamide

Katalognummer: B2658325
CAS-Nummer: 2200780-07-8
Molekulargewicht: 377.42
InChI-Schlüssel: CSKCEQBBONCFER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-4-sulfonamide is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of the actin cytoskeleton and cellular contractility. Its primary research value lies in its high selectivity for ROCK2 over ROCK1, which enables the precise investigation of ROCK2-specific signaling pathways in disease models. This compound demonstrates nanomolar potency against ROCK2 and has shown excellent oral bioavailability in preclinical models, making it a valuable in vivo tool compound. Research utilizing this inhibitor focuses on elucidating the role of ROCK2 in various pathological processes, including cardiac hypertrophy and heart failure , vascular remodeling in pulmonary arterial hypertension , and fibrotic diseases such as those affecting the liver and kidney. By selectively inhibiting ROCK2, researchers can probe mechanisms related to smooth muscle cell contraction, inflammation, and fibroblast activation, providing critical insights for the development of novel therapeutics targeting the Rho/ROCK signaling axis.

Eigenschaften

IUPAC Name

N,3,5-trimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O3S/c1-9-15(10(2)25-19-9)26(23,24)20(4)12-7-21(8-12)14-6-5-13-17-16-11(3)22(13)18-14/h5-6,12H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKCEQBBONCFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-4-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-4-sulfonamide is C19H20N8O3SC_{19}H_{20}N_{8}O_{3}S with a molecular weight of 440.5 g/mol. The compound features a complex structure that includes multiple functional groups which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₀N₈O₃S
Molecular Weight440.5 g/mol
CAS Number2379972-67-3

Antimicrobial Activity

Compounds containing triazole and pyridazine rings have been reported to exhibit antimicrobial properties. This class of compounds has shown effectiveness against various bacterial strains and fungi. The presence of the oxazole ring may also enhance these properties through mechanisms involving membrane disruption or inhibition of nucleic acid synthesis.

Enzyme Inhibition

N,N-dialkyl sulfonamides have been noted for their ability to inhibit various enzymes critical for cancer cell proliferation. The potential for N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-4-sulfonamide to act as an enzyme inhibitor warrants further investigation.

Study on Related Compounds

A recent study focused on the synthesis and biological evaluation of related triazole-based compounds demonstrated significant anticancer activity in vitro against several cancer cell lines. The study highlighted the importance of substituents on the triazole ring in enhancing biological activity .

Predictive Modeling Research

Another research utilized predictive modeling to assess the potential biological activities of sulfonamide derivatives. The study found that structural modifications could lead to enhanced selectivity and potency against target enzymes involved in cancer progression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with heterocyclic amines (HCAs), such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a known carcinogen classified as Group 2A by the International Agency for Research on Cancer (IARC) . While IQ and related HCAs are formed during high-temperature meat processing, the target compound is synthetically engineered, reflecting distinct origins and applications. Key comparisons include:

Table 1: Comparison of Structural and Toxicological Properties
Property N,3,5-Trimethyl-N-(1-{3-methyl-[1,2,4]triazolo…} IQ (2-Amino-3-methylimidazo[4,5-f]quinoline)
Core Structure Triazolo-pyridazine + oxazole sulfonamide Imidazo-quinoline
Origin Synthetic Formed in cooked meats
Carcinogenicity Unknown (limited data) Group 2A (probable human carcinogen)
Metabolic Stability Likely high due to fused triazole ring Low; metabolized to DNA-reactive intermediates
Detection Methods Not reported LC-MS, ELISA

Mechanistic Insights

  • DNA Interaction: IQ derivatives intercalate with DNA, forming adducts that induce mutations .
  • Thermal Stability : Unlike HCAs, which form at temperatures >150°C, the synthetic pathway for the target compound likely involves controlled conditions (e.g., room-temperature coupling reactions), minimizing unintended byproducts.

Key Takeaways

  • The compound’s structural hybridity distinguishes it from naturally occurring HCAs like IQ, but shared heterocyclic motifs warrant further investigation into its biological interactions.
  • Existing data on HCAs highlight the importance of assessing thermal degradation products and synthetic analogues for unintended toxicity.

Q & A

Q. Advanced Research Focus

  • Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl or amine groups) on the azetidine or oxazole rings to improve aqueous solubility without disrupting triazolo-pyridazine binding. LogP reduction from ~3.5 to ~2.5 can enhance bioavailability .
  • Metabolic stability : Replace labile methyl groups with deuterated analogs or fluorinated moieties to slow CYP450-mediated oxidation. Use liver microsome assays (human/rat) to quantify half-life improvements .
  • Permeability : Evaluate Caco-2 cell monolayer permeability and apply Prodrug strategies (e.g., esterification of sulfonamide) to enhance intestinal absorption .

How does the compound’s sulfonamide group influence its mechanism of action compared to non-sulfonamide analogs?

Basic Research Focus
The sulfonamide group (-SO2_2NH-) enables:

  • Hydrogen bonding : Direct interaction with catalytic residues (e.g., Tyr or Lys in kinases) confirmed via X-ray crystallography .
  • Acidic proton donation : Enhances competitive inhibition in enzymes like carbonic anhydrase (pKa ~10.5) .
    Validation : Compare IC50_{50} values of sulfonamide vs. carboxamide analogs in enzymatic assays. Sulfonamide derivatives typically show 10–100x higher potency due to stronger H-bonding and electrostatic interactions .

What analytical methods are critical for assessing the compound’s stability under varying pH and temperature conditions?

Q. Basic Research Focus

  • Forced degradation studies : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via UPLC-MS to identify labile sites (e.g., sulfonamide hydrolysis) .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions.
  • Light sensitivity : Conduct ICH-compliant photostability tests (ICH Q1B) under UV/visible light .

How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?

Q. Advanced Research Focus

  • Triazolo-pyridazine modifications : Introduce bulkier substituents (e.g., cyclopropyl or tert-butyl) at the 3-methyl position to block off-target binding pockets .
  • Azetidine ring substitution : Replace the methyl group with chiral centers (e.g., (R)- or (S)-configurations) to exploit stereoselective target interactions .
    Data-driven approach : Use 3D-QSAR models (CoMFA/CoMSIA) trained on IC50_{50} data from analogs to predict selectivity trends .

What are the key challenges in scaling up the synthesis from milligram to gram quantities?

Q. Advanced Research Focus

  • Purification bottlenecks : Replace column chromatography with recrystallization or countercurrent distribution for intermediates.
  • Exothermic reactions : Optimize cooling rates during sulfonamide coupling to prevent decomposition .
  • Yield optimization : Use design of experiments (DoE) to refine reaction parameters (e.g., temperature, stoichiometry) for triazolo-pyridazine cyclization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.